Lactic acid is primarily produced by lactic acid bacteria during the fermentation of carbohydrates. Common sources for industrial production include agricultural by-products such as sugarcane molasses and starches derived from corn and potatoes. The fermentation process typically involves microorganisms like Lactobacillus delbrueckii and Lactococcus lactis, which convert sugars into lactic acid through anaerobic metabolism .
Lactic acid can be classified based on its stereochemistry:
It can also be categorized based on its production method:
Lactic acid can be synthesized through various methods, including:
In fermentation, substrates such as glucose or lactose are converted into lactic acid by microorganisms under anaerobic conditions. The efficiency of this process can be enhanced by optimizing parameters such as pH, temperature, and nutrient availability. High-performance liquid chromatography (HPLC) is often used to monitor lactic acid concentrations during fermentation .
Lactic acid participates in several chemical reactions, including:
The synthesis of polylactic acid involves heating lactic acid under vacuum conditions or using catalysts to promote polymerization. The reaction conditions greatly influence the molecular weight and properties of the resulting polymer .
Lactic acid functions primarily as a metabolic intermediate in living organisms. During anaerobic respiration, glucose is converted into pyruvate via glycolysis, which is then reduced to lactic acid by lactate dehydrogenase. This process allows for ATP production when oxygen levels are low.
The conversion of glucose to lactic acid can be summarized as follows:
This pathway is crucial for energy production during high-intensity exercise when oxygen supply is insufficient .
Relevant analyses often involve titration methods to determine acidity and HPLC for concentration measurement during fermentation processes .
Lactic acid has diverse applications across various fields:
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